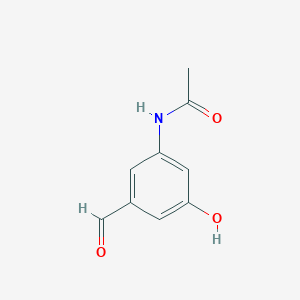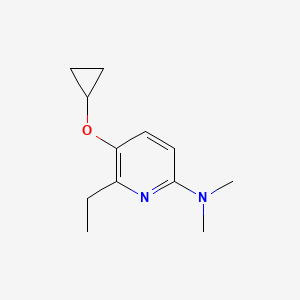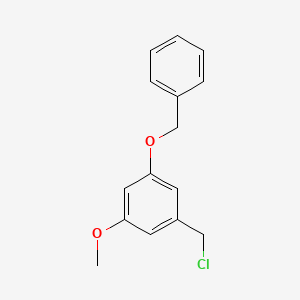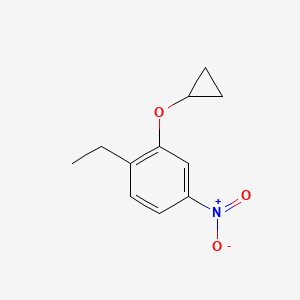
2-Cyclopropoxy-1-ethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-1-ethyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene typically involves multiple steps, starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes nitration, alkylation, and etherification reactions. The general steps are as follows:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Alkylation: The nitrobenzene is then subjected to Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst to introduce the ethyl group.
Etherification: Finally, the ethyl-4-nitrobenzene undergoes etherification with cyclopropanol in the presence of a strong acid to form the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, Lewis acids, nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-Cyclopropoxy-1-ethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups contribute to the compound’s overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropoxy-1-ethylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Ethyl-4-nitrobenzene:
2-Cyclopropoxy-4-nitrobenzene: Lacks the ethyl group, leading to variations in its chemical behavior.
Uniqueness
2-Cyclopropoxy-1-ethyl-4-nitrobenzene is unique due to the presence of all three substituents (cyclopropoxy, ethyl, and nitro groups) on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3 |
InChI Key |
AEOSHCIRHVHKON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


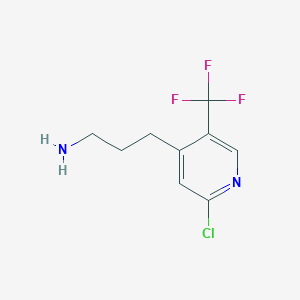
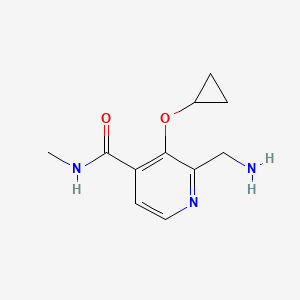
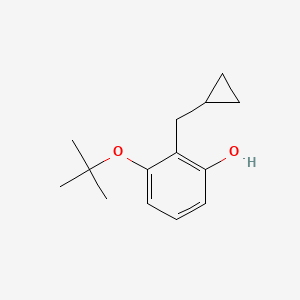
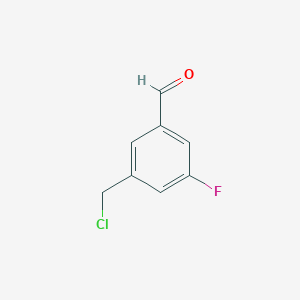
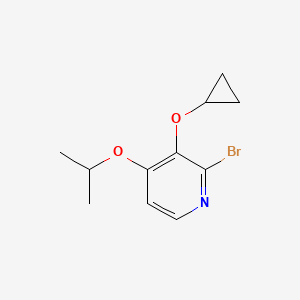
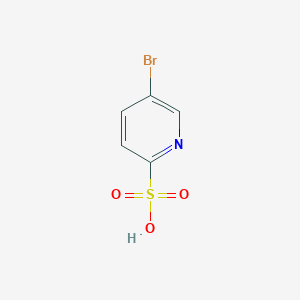

![5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)


